molecular formula C21H25ClN4OS B11683081 2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N'-[(Z)-[4-(methylsulfanyl)phenyl]methylidene]acetohydrazide

2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N'-[(Z)-[4-(methylsulfanyl)phenyl]methylidene]acetohydrazide

Cat. No.: B11683081
M. Wt: 417.0 g/mol
InChI Key: DZBKJYTXSRTVAA-UCQKPKSFSA-N
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Description

2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N’-[(Z)-[4-(methylsulfanyl)phenyl]methylidene]acetohydrazide is a complex organic compound that features a piperazine ring, a chlorophenyl group, and a methylsulfanylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N’-[(Z)-[4-(methylsulfanyl)phenyl]methylidene]acetohydrazide typically involves multiple steps. One common method includes the reaction of 2-chlorobenzyl chloride with piperazine to form 4-[(2-chlorophenyl)methyl]piperazine. This intermediate is then reacted with acetohydrazide and 4-(methylsulfanyl)benzaldehyde under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents, controlled temperatures, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N’-[(Z)-[4-(methylsulfanyl)phenyl]methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The hydrazide group can be reduced to form corresponding amines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N’-[(Z)-[4-(methylsulfanyl)phenyl]methylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N’-[(Z)-[4-(methylsulfanyl)phenyl]methylidene]acetohydrazide involves its interaction with specific molecular targets. The piperazine ring and chlorophenyl group are known to interact with various receptors and enzymes, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Properties

Molecular Formula

C21H25ClN4OS

Molecular Weight

417.0 g/mol

IUPAC Name

2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(Z)-(4-methylsulfanylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C21H25ClN4OS/c1-28-19-8-6-17(7-9-19)14-23-24-21(27)16-26-12-10-25(11-13-26)15-18-4-2-3-5-20(18)22/h2-9,14H,10-13,15-16H2,1H3,(H,24,27)/b23-14-

InChI Key

DZBKJYTXSRTVAA-UCQKPKSFSA-N

Isomeric SMILES

CSC1=CC=C(C=C1)/C=N\NC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl

Canonical SMILES

CSC1=CC=C(C=C1)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl

Origin of Product

United States

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